1-Methyl-2-pyrrolidineethanol
Overview
Description
Synthesis Analysis
The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol results in 1-methyl-2-pyrrolidineethanol, demonstrating its importance as a pharmaceutical intermediate. The best results were achieved with a carbon-supported rhodium catalyst in a non-acidic medium under mild conditions (Hegedüs, Máthé, & Tungler, 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through various spectroscopic methods. For example, the compound synthesized using (2S,4R)-4-hydroxy-L-proline and L-proline was characterized through IR, 1H NMR, 13C NMR, and HRMS spectra, as well as single-crystal X-ray diffraction, providing insights into the structural characteristics of similar molecules (Fu et al., 2006).
Chemical Reactions and Properties
The compound’s reactivity and properties in chemical reactions can be illustrated by its involvement in the synthesis of other complex molecules, such as 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide, where it could potentially serve as a precursor or intermediate in similar synthetic pathways (Chantrapromma et al., 2014).
Physical Properties Analysis
Although specific studies on the physical properties of 1-Methyl-2-pyrrolidineethanol were not directly found, research on similar compounds provides valuable context. For instance, studies on the crystalline and supramolecular structure of related molecules can offer insights into the physical characteristics that 1-Methyl-2-pyrrolidineethanol may exhibit (Laurella & Erben, 2016).
Scientific Research Applications
Catalysis in Synthesis : 1-Methyl-2-oxopyrrolidinium hydrogen sulfate, a related compound, has been used as an effective catalyst for the synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters, offering easy work-up and high yields (Sajadikhah et al., 2012).
Polymerization : In the field of polymer science, 1-Methyl-2-pyrrolidinone has been found to be an effective electron-pair donor in carbocationic polymerization, leading to the synthesis of linear living, α,ω-di(tert-chloro)polyisobutylenes without cycloalkylation (Pratap & Heller, 1992).
Magnetic Materials : A study demonstrated the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in creating a new Mn(III)25 barrel-like cluster with single-molecule magnetic behavior, highlighting its role in coordination chemistry (Giannopoulos et al., 2014).
Pharmaceutical Intermediates : In pharmaceutical research, heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol to 1-methyl-2-pyrrolidine ethanol using palladium catalysts under mild conditions has been explored for the industrially feasible synthesis of valuable pharmaceutical intermediates (Hegedüs, Máthé, & Tungler, 1996).
Antioxidant Research : The antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been studied using computational methods, providing insights into its structure, properties, and potential applications in antioxidant research (Boobalan et al., 2014).
Antimicrobial Activity : Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antibacterial activity, suggesting potential for developing new antimycobacterial agents (Nural et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMBPXFPFAECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985827 | |
Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-pyrrolidineethanol | |
CAS RN |
67004-64-2 | |
Record name | 1-Methyl-2-pyrrolidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67004-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-pyrrolidineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067004642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-2-pyrrolidine)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-2-PYRROLIDINEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46PY6SCZ39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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